7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate
Overview
Description
7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with a beta-keto ester in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the coumarin core reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide and a base such as potassium carbonate.
Attachment of the N-[(benzyloxy)carbonyl]-beta-alaninate Moiety: This step involves the reaction of the coumarin derivative with N-[(benzyloxy)carbonyl]-beta-alanine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and recyclable catalysts.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: It is investigated for its anti-inflammatory and antioxidant properties, making it a candidate for the treatment of inflammatory diseases and oxidative stress-related conditions.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division in cancer cells.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress by donating electrons to reactive oxygen species (ROS).
Anti-inflammatory Effects: The compound can modulate the activity of inflammatory mediators such as cytokines and prostaglandins, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Warfarin: A well-known coumarin derivative used as an anticoagulant.
Dicoumarol: Another anticoagulant with a similar structure.
4-hydroxycoumarin: A precursor for the synthesis of various anticoagulants.
Uniqueness
7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives. Its combination of a coumarin core with a benzyloxycarbonyl-protected beta-alanine moiety makes it a versatile compound for various research applications.
Properties
IUPAC Name |
(7-methyl-2-oxo-4-phenylchromen-5-yl) 3-(phenylmethoxycarbonylamino)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO6/c1-18-14-22(26-21(20-10-6-3-7-11-20)16-25(30)34-23(26)15-18)33-24(29)12-13-28-27(31)32-17-19-8-4-2-5-9-19/h2-11,14-16H,12-13,17H2,1H3,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTBYEJIFYPUBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC(=O)CCNC(=O)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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